molecular formula C17H15N3O3 B2462903 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide CAS No. 1209678-27-2

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide

Cat. No.: B2462903
CAS No.: 1209678-27-2
M. Wt: 309.325
InChI Key: VKBLXVSXOKPHJB-UHFFFAOYSA-N
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Description

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide is a synthetic small molecule featuring a distinct molecular architecture that combines an isonicotinamide moiety with a 5-aryl-isoxazole scaffold . This specific structure, containing a 4-methoxyphenyl group attached to the isoxazole ring, is of significant interest in medicinal chemistry and drug discovery research . Compounds based on the isonicotinamide core have been identified as key scaffolds for developing modulators of biological targets, including serving as a robust core for dual FXR and GPBAR1 modulators with potential applications in metabolic disease research . Furthermore, the isoxazole ring is a privileged structure in pharmacology, known for its presence in compounds that act as antagonists for key intracellular signaling proteins like EPAC (Exchange Proteins directly activated by cAMP) . The integration of these features makes this chemical a valuable probe for researchers investigating pathways related to cancer, metabolic disorders, and inflammation . It is supplied as a high-purity compound strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-15-4-2-12(3-5-15)16-10-14(20-23-16)11-19-17(21)13-6-8-18-9-7-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBLXVSXOKPHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide involves several steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites due to electron-rich aromatic systems and unsaturated bonds. Key oxidation pathways include:

Isoxazole Ring Oxidation :
The isoxazole ring can be oxidized under strong conditions (e.g., KMnO₄ in acidic media), leading to ring cleavage and formation of α,β-unsaturated ketones or carboxylic acids .

Methoxy Group Demethylation :
Oxidative demethylation of the 4-methoxyphenyl group using reagents like BBr₃ or HI yields phenolic derivatives, as observed in structurally similar compounds .

Amide Bond Oxidation :
The isonicotinamide moiety may undergo oxidation at the pyridine ring, forming N-oxide derivatives under mild conditions (e.g., H₂O₂ in acetic acid) .

Table 1: Oxidation Reagents and Products

Reaction SiteReagent/ConditionsMajor ProductReference
Isoxazole ringKMnO₄, H₂SO₄, 80°CCleavage to diketone
4-MethoxyphenylBBr₃, CH₂Cl₂, 0°C→RT4-Hydroxyphenyl derivative
Pyridine ringH₂O₂, CH₃COOH, RTN-Oxide isonicotinamide

Reduction Reactions

Reductive transformations target the amide bond and isoxazole ring:

Amide Reduction :
The amide group is reduced to a secondary amine using LiAlH₄ or BH₃·THF, yielding N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamine .

Isoxazole Ring Hydrogenation :
Catalytic hydrogenation (H₂, Pd/C) partially reduces the isoxazole to a dihydroisoxazoline, preserving the methoxyphenyl substituent .

Table 2: Reduction Reagents and Outcomes

Reaction SiteReagent/ConditionsMajor ProductReference
Amide bondLiAlH₄, THF, refluxSecondary amine
Isoxazole ringH₂ (1 atm), Pd/C, EtOHDihydroisoxazoline derivative

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings:

Electrophilic Aromatic Substitution :
The methoxyphenyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to the methoxy group, forming nitro- or bromo-substituted derivatives .

Nucleophilic Aromatic Substitution :
The isonicotinamide’s pyridine ring undergoes substitution at the 2- or 4-positions with strong nucleophiles (e.g., NH₂⁻) under high temperatures .

Hydrolysis Reactions

Acidic Hydrolysis :
The amide bond hydrolyzes in concentrated HCl, yielding isonicotinic acid and 3-(aminomethyl)-5-(4-methoxyphenyl)isoxazole .

Basic Hydrolysis :
Under NaOH/EtOH reflux, the isoxazole ring undergoes base-mediated cleavage, forming β-ketoamide intermediates .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in (3+2) cycloadditions with alkynes or nitriles, forming fused heterocycles. Ring-opening reactions with nucleophiles (e.g., H₂O, ROH) generate β-enamino ketones .

Stability Under Physiological Conditions

In vitro studies show the compound remains stable in neutral aqueous buffers (pH 7.4, 37°C) but degrades in acidic (pH <3) or basic (pH >10) conditions via hydrolysis of the amide and isoxazole moieties .

Scientific Research Applications

Medicinal Chemistry

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, leading to several pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Effect
HeLa (Cervical Cancer)15.2Significant growth inhibition
MCF-7 (Breast Cancer)12.8Induction of apoptosis
A549 (Lung Cancer)10.5Cell cycle arrest

The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of specific signaling pathways.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy may stem from its ability to disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating various inflammatory diseases.

Anticancer Study

A notable study evaluated the effects of this compound on tumor size in animal models. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective anticancer agent.

Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound demonstrated effectiveness against multiple bacterial strains, reinforcing its potential use in developing new antibiotics or treatments for bacterial infections.

Mechanism of Action

The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Isoxazole-Based Analogues

Compounds sharing the isoxazole scaffold with substitutions at the 3- or 5-positions demonstrate structural similarities but divergent functional properties:

Compound Name / ID Core Structure Key Substituents Similarity to Target Compound Reported Activity Source
N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl} derivatives Isoxazole-3-sulfonamide 5-Methylisoxazole, sulfonamide 0.86–0.94 (high similarity) Unknown (structural analogs)
I-6273 / I-6373 / I-6473 Isoxazole-5-yl phenethylthio/ethoxy 3-Methylisoxazole, ethyl benzoate Moderate Unknown
LMM5 / LMM11 1,3,4-Oxadiazole Benzyl/cyclohexyl sulfamoyl Low Antifungal (C. albicans)

Key Observations :

  • High Structural Similarity : Derivatives like 3-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}propanamide (Similarity: 0.91) and others from share the isoxazole-3-ylmethyl motif but replace the isonicotinamide with sulfonamide or chloroacetamide groups. These modifications likely alter solubility and target binding .
  • Functional Divergence : Compounds such as LMM5 and LMM11 (1,3,4-oxadiazoles) exhibit antifungal activity via thioredoxin reductase inhibition but lack the isoxazole scaffold, highlighting the importance of heterocycle choice in biological targeting .

Substitution Pattern Impact

  • Methoxy vs. Methyl Groups : The 4-methoxyphenyl substituent in the target compound may enhance membrane permeability compared to simpler methyl-substituted analogs (e.g., 5-methylisoxazole derivatives in ).

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide is a compound belonging to the isoxazole family, recognized for its diverse biological activities and therapeutic potential. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Overview of Isoxazole Derivatives

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties. These include:

  • Analgesic
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antiviral
  • Anticonvulsant
  • Antidepressant

The structural characteristics of isoxazole derivatives contribute to their interaction with various biological targets, leading to their therapeutic effects .

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to engage with enzymes, receptors, and proteins, which can modulate various biological processes. The specific interactions depend on the biological activity being assessed, including:

  • Inhibition of Enzymatic Activity : Isoxazole derivatives may inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : They can act as agonists or antagonists at various receptors, affecting signaling pathways.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds in this class exhibit significant activity against a range of bacterial and fungal pathogens. For instance, in vitro assays have shown that certain isoxazole derivatives can inhibit the growth of pathogenic microorganisms effectively.

Anticancer Properties

Research highlights the potential anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : Compounds can interfere with cell cycle progression, leading to growth inhibition.
  • Induction of Apoptosis : They may activate apoptotic pathways by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among other isoxazole derivatives:

Compound NameKey FeaturesBiological Activity
N-(5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamideChlorine substitutionAntimicrobial, anticancer
5-(4-Methoxyphenyl)isoxazol-3-amineSimple amine structureModerate anticancer
2-(5-methylisoxazol-4-yl)-5-arylaminoVaries by aryl groupAntifungal

The unique combination of a 4-methoxyphenyl group and an isonicotinamide moiety in this compound may impart distinct biological activities compared to these similar compounds .

Case Studies

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF7 and MDA-MB231). The compound was found to enhance the effects of conventional chemotherapeutics like doxorubicin, suggesting a potential role in combination therapy .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes .

Q & A

Q. Q1. What synthetic strategies are effective for constructing the isoxazole core in N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide?

The isoxazole ring can be synthesized via cycloaddition reactions. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes is a validated method for generating substituted isoxazoles, as demonstrated in the synthesis of 5-(4-methoxyphenyl)-3-phenylisoxazole . Alternative approaches include using NMI-MsCl mediated coupling for amide bond formation between the isoxazole and isonicotinamide moieties, which ensures regioselectivity and minimizes side reactions . Post-synthesis, column chromatography and recrystallization are recommended for purification.

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization should include:

  • ¹H/¹³C NMR : To confirm substituent positions and verify the absence of unreacted intermediates. For example, aromatic protons in the 4-methoxyphenyl group typically appear as doublets in the δ 6.8–7.2 ppm range, while the isoxazole C-H resonates near δ 6.1–6.5 ppm .
  • Mass spectrometry (EI-MS or HRMS) : To confirm molecular weight (e.g., expected [M+H]+ for the compound should match theoretical calculations within 0.001 Da) .
  • Melting point analysis : Sharp, reproducible melting points (e.g., 160–164°C for analogous isonicotinamide derivatives) indicate purity .

Q. Q3. What in vitro assays are suitable for initial biological screening of this compound?

Target-dependent assays (e.g., kinase inhibition, enzyme activity) should be prioritized. For isoxazole derivatives, FLT3 kinase inhibition assays (IC50 determination) are relevant, as seen in studies on AC220, a structurally related FLT3 inhibitor . Use cell lines expressing the target (e.g., MV4-11 for FLT3-ITD-driven AML) and include controls for cytotoxicity (e.g., MTT assays) to differentiate specific activity from general toxicity.

Advanced Research Questions

Q. Q4. How can density functional theory (DFT) optimize the compound's electronic properties for enhanced bioactivity?

DFT calculations (e.g., B3LYP/6-31G* level) can predict electron density distributions, HOMO-LUMO gaps, and reactive sites. For instance, exact exchange terms in hybrid functionals improve thermochemical accuracy, aiding in modeling interactions like hydrogen bonding between the isonicotinamide moiety and biological targets . These insights guide substitutions (e.g., electron-withdrawing groups on the phenyl ring) to modulate binding affinity.

Q. Q5. What structure-activity relationship (SAR) trends are observed in isoxazole-isonicotinamide hybrids?

Key SAR findings include:

  • Isoxazole substituents : Bulky groups (e.g., 4-methoxyphenyl) enhance steric complementarity in hydrophobic binding pockets, as seen in EPAC antagonists .
  • Linker flexibility : A methylene spacer between isoxazole and isonicotinamide (as in the target compound) balances conformational freedom and rigidity, optimizing target engagement .
  • Isonicotinamide modifications : Pyridine ring fluorination or methylation can improve metabolic stability without compromising potency .

Q. Q6. How should researchers address discrepancies in biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines, incubation times, and readouts (e.g., ATP levels vs. apoptosis markers).
  • Solubility considerations : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts. For poorly soluble analogs, employ nanoformulations or prodrug strategies .
  • Data normalization : Include reference compounds (e.g., AC220 for FLT3 studies) to calibrate inter-experimental variability .

Methodological Considerations

Q. Q7. What analytical techniques resolve isomeric impurities in the synthesis of this compound?

  • Chiral HPLC : For enantiomeric separation, using columns like Chiralpak IA/IB and mobile phases of hexane:isopropanol (90:10) .
  • 2D NMR (COSY, NOESY) : To distinguish regioisomers by correlating proton-proton spatial relationships .

Q. Q8. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Dosing regimen : Administer via oral gavage (e.g., 10–50 mg/kg in rodents) and collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.
  • Bioanalytical methods : LC-MS/MS quantification with a lower limit of detection (LLOD) ≤1 ng/mL .
  • Tissue distribution : Assess brain penetration if targeting CNS diseases, using tissue homogenization and extraction protocols validated for recovery ≥80% .

Safety and Compliance

Q. Q9. What safety protocols are critical for handling this compound in the lab?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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